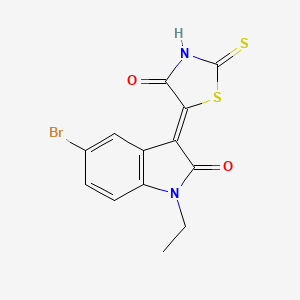

(3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Description

The compound (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one (hereafter referred to as Compound A) is a brominated indole derivative fused with a thiazolidinone moiety. Its molecular formula is C₁₉H₂₁BrN₂O₂S₂, with an average mass of 453.413 g/mol and a Z-configuration at the double bond connecting the indole and thiazolidinone rings . Key structural features include:

- A 5-bromo-substituted indole core.

- An ethyl group at the N1 position of the indole ring.

- A 4-oxo-2-thioxo-thiazolidin-5-ylidene substituent at the C3 position.

Compound A is synthesized via Knoevenagel condensation, a method commonly employed for similar derivatives (e.g., benzylidene-indol-2-one analogs) involving aldehydes and active methylene compounds under basic conditions .

Properties

IUPAC Name |

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c1-2-16-8-4-3-6(14)5-7(8)9(12(16)18)10-11(17)15-13(19)20-10/h3-5H,2H2,1H3,(H,15,17,19)/b10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGDYLSBSCUVMJ-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=S)S3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=S)S3)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617698-19-8 | |

| Record name | (3Z)-5-BROMO-1-ETHYL-3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1,3-DIHYDRO-2H-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (3Z)-5-bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 421.35 g/mol. Its structure features a thiazolidinone core, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. A notable study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.

- Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Cancer Cell Line Studies

In research involving human cancer cell lines, the compound was administered at varying concentrations. The findings revealed that higher concentrations led to increased apoptosis rates, particularly in MCF-7 cells. Flow cytometry analysis confirmed these results by showing increased annexin V binding in treated cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Compound A with Analogs

Key Observations:

Halogen Substituents :

- Compound A ’s 5-bromoindole moiety distinguishes it from fluoro-substituted analogs (e.g., 4.7 , 15 ). Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets compared to fluorine .

- The 7-bromo-benzodioxole in 3i shows that bromine placement on aromatic systems other than indole can alter electronic properties and solubility .

The ethyl group at N1 in Compound A may improve metabolic stability over methyl groups (e.g., 5b, 4d) by reducing oxidative demethylation .

Spatial Configuration: The Z-configuration in Compound A ensures proper spatial alignment of the thiazolidinone and indole rings, a critical factor for intermolecular interactions observed in similar compounds (e.g., 5b, 15) .

Q & A

"(3Z)-5-Bromo-1-ethyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one"

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound?

- Methodology : The compound is typically synthesized via a condensation reaction between a 3-formyl-indole derivative (e.g., 5-bromo-1-ethyl-1H-indole-3-carbaldehyde) and 4-oxo-2-thioxothiazolidinone. Key steps include:

- Refluxing the reactants in acetic acid with sodium acetate as a catalyst for 2.5–3 hours to form the Z-configured double bond .

- Isolation via precipitation and recrystallization from acetic acid to ensure purity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the Z-configuration of the thiazolidinone-indole linkage and substituent positions (e.g., bromo, ethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally similar indole-thiazolidinone hybrids .

Q. How does the bromine substituent at position 5 influence the compound’s reactivity?

- Reactivity Insights :

- The electron-withdrawing bromo group increases electrophilicity at the indole’s C3 position, facilitating nucleophilic additions or substitutions .

- Bromine’s steric bulk may hinder reactions at adjacent positions, necessitating optimized conditions (e.g., elevated temperatures for Suzuki couplings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

- Optimization Strategies :

- pH Control : Sodium acetate buffers the reaction medium, stabilizing the enolate intermediate and favoring Z-configuration .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) or acetic acid enhance solubility of intermediates, reducing side reactions .

- Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to accelerate condensation kinetics, as seen in analogous thiazolidinone syntheses .

Q. What mechanistic insights explain the stereochemical outcome of the condensation reaction?

- Mechanistic Analysis :

- The reaction proceeds via a Knoevenagel-like mechanism, where the thiazolidinone’s enolate attacks the formyl-indole’s carbonyl carbon.

- Z-selectivity arises from steric hindrance between the indole’s ethyl group and the thiazolidinone’s sulfur atom, favoring the less sterically crowded transition state .

- Computational studies (DFT calculations) can model transition states to validate this hypothesis .

Q. What methodologies are suitable for evaluating this compound’s interaction with biological targets (e.g., enzymes)?

- Experimental Approaches :

- Molecular Docking : Use software like MOE or AutoDock to predict binding modes with targets such as kinases or oxidoreductases, leveraging X-ray structures from the PDB .

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorescence-based or colorimetric assays (e.g., for thioredoxin reductase, a common target of thioxothiazolidinones) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time for high-affinity interactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Computational Strategies :

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with biological activity data to identify pharmacophores .

- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

- MD Simulations : Simulate ligand-protein complexes to assess binding stability and identify key interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.